5-Methanesulfonylquinolin-8-amine

Vue d'ensemble

Description

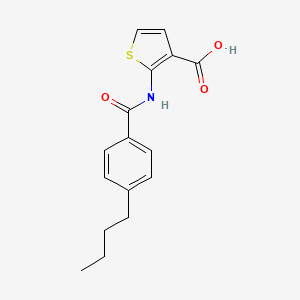

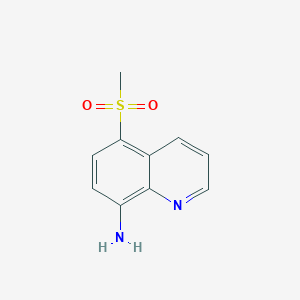

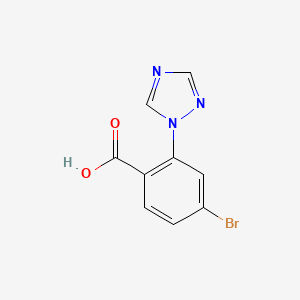

5-Methanesulfonylquinolin-8-amine is a chemical compound with the molecular formula C10H10N2O2S and a molecular weight of 222.27 . It is a powder at room temperature .

Synthesis Analysis

The synthesis of this compound involves intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines . The annulations can be conducted utilizing equal aerobic conditions with either stannic chloride or indium (III) chloride .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10N2O2S/c1-15(13,14)9-5-4-8(11)10-7(9)3-2-6-12-10/h2-6H,11H2,1H3 .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 222.27 .Applications De Recherche Scientifique

Copper-Catalyzed Sulfonylation

Copper-catalyzed sulfonylation of 8-aminoquinoline amides, including compounds similar to 5-Methanesulfonylquinolin-8-amine, has been studied. This process involves using arylsulfonyl hydrazides and copper catalysts to generate aryl sulfones, which have diverse structural applications (Chen et al., 2017).

Reactivity with Thionyl Chloride

Research shows that thionyl chloride can convert 2-methylquinolines into dichloro(2-quinolyl)methanesulphenyl chlorides. These derivatives can react with secondary amines to form thioamides, offering insights into the chemical reactivity of related compounds (Al-Shaar et al., 1988).

Copper-Catalyzed Three-Component Reaction

A copper-catalyzed three-component reaction involving 8-aminoquinoline amides, sulfur dioxide, and aryldiazonium tetrafluoroborates leads to sulfonylative C–H bond functionalization. This produces 5-sulfonyl-8-aminoquinoline amides, showcasing a novel approach to modify compounds like this compound (Xia et al., 2018).

Vicarious Nucleophilic Amination

Vicarious nucleophilic amination of nitroquinolines, including structures similar to this compound, is another area of study. This process involves converting nitroquinolines to amino products, highlighting a key reaction pathway for these compounds (Szpakiewicz & Grzegożek, 2008).

Synthesis and Antimicrobial Activity

The synthesis and characterization of derivatives like this compound, and their antimicrobial activity, have been explored. This includes the study of metal chelates of related compounds (Patel, 2009).

Reaction Kinetics with Platinum Complexes

Studies on the reaction kinetics of compounds like 5-aminoquinoline with platinum complexes provide insights into their potential applications in coordination chemistry and catalysis (Romeo et al., 1994).

Methanetricarboxylates in Heteroarylcarboxamide Synthesis

Methanetricarboxylates have been used for preparing heteroarylcarboxamides, including compounds structurally related to this compound. This method is significant for the synthesis of biologically active molecules (Kutyrev & Kappe, 1997).

Microwave-Assisted Amination

Microwave-assisted amination of aryl bromides, including 5- and 8-bromoquinolines, offers an efficient approach to prepare aminoquinolines. This technique can be relevant for synthesizing derivatives of this compound (Wang et al., 2003).

Inhibition of Methionine Aminopeptidase

Quinolinyl sulfonamides, related to this compound, have been identified as potent inhibitors of methionine aminopeptidase. Understanding this inhibition mechanism can inform the development of therapeutic agents (Huang et al., 2006).

Safety and Hazards

Mécanisme D'action

Target of Action

Quinolin-8-amines, which are structurally related to 5-methanesulfonylquinolin-8-amine, are known to be valuable scaffolds in organic synthesis . They can act as directing groups, ligands for coordination chemistry, and agents for various diseases .

Mode of Action

It’s worth noting that quinolin-8-amines can undergo intramolecular main group metal lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines . This suggests that this compound may interact with its targets in a similar manner.

Propriétés

IUPAC Name |

5-methylsulfonylquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-15(13,14)9-5-4-8(11)10-7(9)3-2-6-12-10/h2-6H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXGOMUNCDGDSAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C2C=CC=NC2=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Bromoethyl)sulfanyl]-2-methylpropane](/img/structure/B1438674.png)

![1-[3-(propan-2-yl)phenyl]-5-propyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1438675.png)

![6-[(Sec-butylamino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B1438683.png)

![{[5-Fluoro-2-(4-methoxypiperidin-1-yl)phenyl]methyl}(methyl)amine](/img/structure/B1438688.png)